A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropan-1-ol
A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropan-1-ol
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth technical overview of the core physicochemical characteristics of 2-Amino-2-cyclopropylpropan-1-ol, a novel amino alcohol with potential applications in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document focuses on the robust, field-proven methodologies for determining these critical parameters. By presenting detailed experimental protocols and the scientific rationale behind them, this guide serves as a practical handbook for the comprehensive characterization of this and similar compounds.
Molecular Identity and Structural Attributes
A thorough characterization begins with confirming the molecule's identity and fundamental properties.
| Property | Value/Information | Source |
| IUPAC Name | 2-Amino-2-cyclopropylpropan-1-ol | N/A |
| CAS Number | 1184403-67-5 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2] |
| Canonical SMILES | CC(C1CC1)(N)CO | [3] |
| InChIKey | WDHUVSBQEHYCBZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.4 | [3] |
| Storage Conditions | Refrigerator, under inert atmosphere | [2] |
Structural Diagram:
Caption: 2D structure of 2-Amino-2-cyclopropylpropan-1-ol.
Solubility Profile: A Key to Application
The solubility of a compound dictates its utility in various experimental and formulation settings. For an amino alcohol like 2-Amino-2-cyclopropylpropan-1-ol, the presence of both a polar amino group and a hydroxyl group, along with a nonpolar cyclopropyl and methyl group, suggests a nuanced solubility profile. Initial reports indicate slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] A comprehensive understanding requires a more quantitative approach.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.
Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a plateau, indicating saturation.
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
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Preparation: To a series of glass vials, add an excess amount of 2-Amino-2-cyclopropylpropan-1-ol to ensure that saturation can be reached. The excess solid should be visually apparent.
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Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, dichloromethane, acetone) into each vial.
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Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
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Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe equipped with a filter (e.g., 0.45 µm PTFE filter).
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Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 2-Amino-2-cyclopropylpropan-1-ol using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound possesses a chromophore or can be derivatized).
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Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Causality Behind Experimental Choices:
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Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
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Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
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Filtration of the Aliquot: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.
Acidity and Basicity: The pKa Value
The pKa value is a critical parameter that quantifies the acidity or basicity of a compound. For 2-Amino-2-cyclopropylpropan-1-ol, the primary amine group is expected to be the main ionizable center. The pKa of the conjugate acid (R-NH₃⁺) will determine the extent of protonation at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a classic and reliable method for determining the pKa of ionizable groups.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.
Caption: Workflow for pKa determination by titration.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh a sample of 2-Amino-2-cyclopropylpropan-1-ol and dissolve it in a known volume of deionized water.
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pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
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Titration Setup: Place the pH electrode and a magnetic stir bar into the sample solution. Begin stirring at a moderate, constant rate.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the corresponding volume of titrant added.
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Data Plotting: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination:
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Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
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Determine the volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
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The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.[4]
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Causality Behind Experimental Choices:
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Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.
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Incremental Titrant Addition: Small increments, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and precisely locate the inflection point.
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Henderson-Hasselbalch Equation: The principle that pH = pKa at the half-equivalence point is a direct consequence of the Henderson-Hasselbalch equation, where the concentrations of the protonated and deprotonated forms of the amine are equal.[4]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.
Expected ¹H NMR Spectral Features for 2-Amino-2-cyclopropylpropan-1-ol:
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Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.2-0.8 ppm).
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Methyl Protons: A singlet in the aliphatic region (around 1.0-1.5 ppm).
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Methylene Protons (-CH₂OH): A pair of doublets (diastereotopic protons) or a singlet, likely in the 3.3-3.8 ppm range.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
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Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift.
Expected ¹³C NMR Spectral Features:
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Cyclopropyl Carbons: Signals in the upfield region (typically 0-20 ppm).
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Methyl Carbon: A signal in the aliphatic region (around 20-30 ppm).
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Quaternary Carbon (C-NH₂): A signal in the 50-60 ppm range.
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Methylene Carbon (-CH₂OH): A signal around 60-70 ppm.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of 2-Amino-2-cyclopropylpropan-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
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Spectral Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for 2-Amino-2-cyclopropylpropan-1-ol:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
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N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region.
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C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
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C-H Stretch (cyclopropyl): A sharp band often observed around 3100 cm⁻¹.
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N-H Bend: A band around 1590-1650 cm⁻¹.
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C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Experimental Protocol for IR Analysis (ATR-FTIR):
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Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectral Data for 2-Amino-2-cyclopropylpropan-1-ol:
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Molecular Ion (M⁺): A peak at m/z = 115.
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[M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z = 116.
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Key Fragmentation Peaks: Loss of a hydroxymethyl radical (-•CH₂OH, m/z = 84), loss of an amino group (-•NH₂, m/z = 99), and other fragments resulting from the cleavage of the cyclopropyl ring or the carbon skeleton.
Experimental Protocol for Mass Spectrometry Analysis:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., ESI, CI, or electron ionization - EI).
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Data Acquisition: Acquire the mass spectrum over a suitable mass range.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
The physicochemical properties of 2-Amino-2-cyclopropylpropan-1-ol are fundamental to its potential applications in research and development. This guide has outlined the essential parameters to be determined and has provided detailed, field-proven protocols for their measurement. By adhering to these methodologies, researchers can generate high-quality, reliable data that will enable the effective utilization of this novel amino alcohol in their scientific endeavors. The principles and techniques described herein are broadly applicable to the characterization of new chemical entities, forming an integral part of the drug discovery and development process.
References
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Manthiri, A. A., Ramalingam, S., George, G., & Aarthi, R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Chemical Data Collections, 33, 100701. Available at: [Link]
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